5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(8,3-6)5-9-4-6;/h2-5,8H2,1H3;1H |
InChI Key |
HSMPCLRTFOGQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(COC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Mediated Isomerization of (2-Oxaspiro[3.3]heptan-6-yl)methanols
A recent methodology reported in Organic Letters (2025) describes the synthesis of 3-oxabicyclo[3.1.1]heptane derivatives via acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols using catalytic pyridinium chloride (PyrHCl) under mild conditions. This approach allows for the generation of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which can be further functionalized to amines such as 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride.
- Reaction conditions: Catalytic PyrHCl, mild acid environment, room temperature to moderate heating.
- Advantages: Mild conditions, good stereochemical control, compatibility with various substituents.
- Applications: Preparation of building blocks for medicinal chemistry, including amines.
Halogenation and Azide Substitution Route
A multigram synthesis approach involving halogenation of bicyclic alcohol intermediates followed by nucleophilic substitution with azide ion and subsequent catalytic hydrogenation is well documented:
- Step 1: Conversion of the bicyclic alcohol to a mesylate or chloromethyl derivative using reagents such as methanesulfonyl chloride or thionyl chloride (SOCl2).
- Step 2: Substitution of the halide with sodium azide (NaN3) in aqueous or mixed solvents at low temperatures to form the corresponding azide.
- Step 3: Catalytic hydrogenolysis of the azide over Pd/C in the presence of ammonia/methanol solvent to yield the primary amine.
- Step 4: Isolation of the amine hydrochloride salt by treatment with HCl.
This sequence has been reported to give high yields at each step, for example:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mesylation/Chlorination | MsCl or SOCl2, CH2Cl2, DMF | 77-99 | Mild conditions, high conversion |
| Azide substitution | NaN3, H2O/THF, 0 °C to rt | 90-94 | Efficient nucleophilic substitution |
| Hydrogenolysis | Pd/C, H2, NH3/MeOH solvent | 85-91 | Suppresses side reactions, clean amine |
| Salt formation | HCl aqueous solution | Quantitative | Forms stable hydrochloride salt |
This method is scalable to multigram quantities and provides pure amine hydrochloride suitable for further applications.
Oxidation and Protection Strategies
In some synthetic routes, oxidation of hydroxymethyl groups to carboxylic acids or other functionalities is employed to access protected intermediates. For example, oxidation with RuCl3/NaIO4 can convert primary alcohols to acids, which can then be subjected to Curtius rearrangement or other transformations to install amine groups.
Protection of amines as Boc derivatives during intermediate steps is common to facilitate purification and reaction control.
Summary Table of Preparation Methods
Analytical and Purity Data
Commercial sources such as Enamine provide 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride with a purity of approximately 95%, stored as a powder at 4 °C. Physical form and handling precautions are documented, including hazard statements related to amine hydrochlorides.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.1.1]heptan-1-amine Derivatives
5-(Trifluoromethyl)bicyclo[3.1.1]heptan-1-amine Hydrochloride
- Molecular Formula : C₈H₁₂ClF₃N ().
- Molecular Weight : 221.77 g/mol ().
- Key Differences :
- The trifluoromethyl (CF₃) group at position 5 introduces strong electron-withdrawing effects, reducing basicity compared to the methyl group in the target compound.
- Increased molecular weight and lipophilicity due to fluorine atoms.
- Applications : Likely used in medicinal chemistry for metabolic stability ().
Bicyclo[2.2.1]heptan-1-amine Derivatives
2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₃BrClN ().
- Molecular Weight : 226.54 g/mol ().
- Key Differences :
- Smaller bicyclo[2.2.1] system alters ring strain and conformational flexibility.
- Bromine substituent increases molecular weight and may enhance halogen bonding in biological targets.
- Applications : Versatile scaffold in drug discovery ().
4-Fluorobicyclo[2.2.1]heptan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₃ClFN ().
- Molecular Weight : 173.64 g/mol (calculated from formula).
- Key Differences :
- Fluorine atom at position 4 improves metabolic stability and modulates electronic properties.
- Smaller bicyclo system may reduce steric hindrance compared to bicyclo[3.1.1].
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine Hydrochloride
Spiro and Linear Amine Analogs
Spiro[2.4]heptan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₂ClN ().
- Molecular Weight : 145.63 g/mol (calculated).
- Key Differences :
- Spiro structure (two rings sharing one atom) reduces rigidity compared to bridged bicyclic systems.
- Lacks the oxygen bridge, decreasing polarity.
Linear Amines (e.g., Heptan-1-amine Hydrochloride)
Comparative Data Table
| Compound Name | Bicyclic System | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl | [3.1.1] | 5-Me, 3-O | C₈H₁₄ClNO | 183.66 | High polarity, balanced lipophilicity |
| 5-(Trifluoromethyl)bicyclo[3.1.1]heptan-1-amine HCl | [3.1.1] | 5-CF₃ | C₈H₁₂ClF₃N | 221.77 | Enhanced metabolic stability |
| 2-Bromobicyclo[2.2.1]heptan-1-amine HCl | [2.2.1] | 2-Br | C₇H₁₃BrClN | 226.54 | Halogen bonding potential |
| 4-Fluorobicyclo[2.2.1]heptan-1-amine HCl | [2.2.1] | 4-F | C₇H₁₃ClFN | 173.64 | Improved electronic modulation |
| Spiro[2.4]heptan-1-amine HCl | Spiro[2.4] | None | C₇H₁₂ClN | 145.63 | Flexible spiro architecture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
